N-ethyl-N-methylacetamide
Overview
Description
- N-ethyl-N-methylacetamide is a chemical compound with the molecular formula C<sub>5</sub>H<sub>11</sub>NO .
- It is an amide, specifically the N-ethyl derivative of acetamide.
- The IUPAC name for this compound is N-ethyl-N-methylacetamide .
- Other names include Methylacetamide , Monomethylacetamide , and N-Methylacetamide .
Synthesis Analysis
- N-ethyl-N-methylacetamide can be synthesized by reacting acetamide with ethylamine .
Molecular Structure Analysis
- The molecular formula of N-ethyl-N-methylacetamide is C<sub>5</sub>H<sub>11</sub>NO .
- The structure consists of an acetamide group with an additional ethyl group attached to the nitrogen atom.
Chemical Reactions Analysis
- N-ethyl-N-methylacetamide can undergo hydrolysis, where the amide bond is cleaved by water.
- The acid acts as a catalyst for this reaction between the amide and water.
Physical And Chemical Properties Analysis
- N-ethyl-N-methylacetamide is a colorless or slightly yellow liquid.
- It has a boiling point of approximately 170.7°C and a vapor pressure of 1.5 mmHg at 25°C .
- The compound is moderately toxic by ingestion and intravenous routes.
- When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).
Scientific Research Applications
Infrared Spectroscopy Analysis
N-methylacetamide, a closely related compound to N-ethyl-N-methylacetamide, has been studied for its distinct infrared spectrum contributions, particularly in the amide I, II, and III bands. These studies using density functional theory quantum chemistry methods have significant implications in organic chemistry, analytical chemistry, and chemical biology, helping to explain the formation of the amide infrared spectrum (Yan Ji et al., 2020).
Interaction with Cations in Aqueous Solutions
Research has focused on the interaction of N-methylacetamide with cations in aqueous solutions, which serves as a proxy for understanding specific ion effects on proteins. This includes investigating infrared shifts due to the binding of sodium or calcium to aqueous N-methylacetamide, offering insights into protein interactions and structure (E. Pluhařová et al., 2014).
Applications in Lithium-Ion Batteries
N-methylacetamide has been utilized as an electrolyte component in lithium-ion batteries. Its addition has shown effectiveness in suppressing co-intercalation and irreversible decomposition of propylene carbonate, leading to improved battery performance (Q. Lu et al., 2016).
Conformational Analysis in Chemistry
Studies on N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide have provided insights into their conformational preferences and correlations with NMR chemical shifts. This is crucial for understanding molecular structure and reactivity in various chemical contexts (J. B. P. D. Silva et al., 2004).
Thermodynamic and Physical Properties
Extensive research has been conducted on the thermodynamic properties of N-methylacetamide, including phase behavior, vapor pressures, and heat capacities. This research offers valuable data for various industrial and scientific applications where understanding of these properties is crucial (Vojtěch Štejfa et al., 2020).
Kinetic Studies in High-Temperature Water
Kinetic studies of N-methylacetamide hydrolysis in high-temperature water have been conducted to understand the reaction kinetics and mechanism in such conditions. This research contributes to the knowledge of chemical processes in extreme environments (P. Duan et al., 2010).
Safety And Hazards
- N-ethyl-N-methylacetamide is considered hazardous.
- It causes skin and eye irritation.
- It may damage fertility or the unborn child.
Future Directions
- Further research could explore its applications in organic synthesis, pharmaceuticals, or materials science.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you need more details or have specific questions, feel free to ask! 😊
properties
IUPAC Name |
N-ethyl-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-6(3)5(2)7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDNHIJGIWHQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539122 | |
Record name | N-Ethyl-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-methylacetamide | |
CAS RN |
38806-26-7 | |
Record name | N-Ethyl-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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